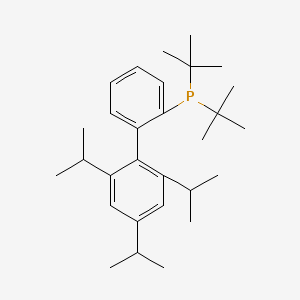

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

描述

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos, CAS 564483-19-8) is a monodentate, electron-rich phosphine ligand developed by the Buchwald group. Its structure features tert-butyl groups on the phosphorus atom and three isopropyl groups on the biphenyl backbone, conferring exceptional steric bulk and air stability . With a molecular formula of C29H45P (MW 424.64 g/mol), it is widely used in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, C–N, and C–O bond formations, due to its ability to stabilize reactive palladium intermediates .

属性

IUPAC Name |

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45P/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12/h13-21H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACNIGZYDTUHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469549 | |

| Record name | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564483-19-8 | |

| Record name | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: tert-Butyl XPhos can be synthesized through a series of steps involving the reaction of 2-bromo-2’,4’,6’-triisopropylbiphenyl with tert-butyl lithium, followed by the addition of chlorodiphenylphosphine. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the synthesis of tert-Butyl XPhos is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

化学反应分析

Types of Reactions: tert-Butyl XPhos is primarily used in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Negishi coupling, Stille coupling, Sonogashira coupling, and Heck reaction .

Common Reagents and Conditions:

Buchwald-Hartwig Amination: Aryl halides and amines are coupled using palladium catalysts and tert-Butyl XPhos as the ligand.

Suzuki-Miyaura Coupling: Aryl boronic acids and aryl halides are coupled using palladium catalysts and tert-Butyl XPhos.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

科学研究应用

Palladium-Catalyzed Reactions

tBuXPhos is primarily utilized as a ligand in palladium-catalyzed reactions, which are essential for forming carbon-carbon and carbon-nitrogen bonds. Its applications include:

- C-O Bond Formation : Used in the synthesis of aryl ethers.

- C-N Bond Formation : Facilitates the coupling of aryl halides with amines, particularly sulfinamides .

Cross-Coupling Reactions

The compound has been instrumental in various cross-coupling methodologies:

- Tsuji-Trost Substitution : This reaction involves the substitution of benzylic fluorides, enabling the formation of complex molecules from simpler precursors.

- Rapid Methoxylation and Deuteriomethoxylation : tBuXPhos aids in the swift introduction of methoxy groups into bromo-chalcones, enhancing reaction efficiency .

Gold Catalysis

tBuXPhos has also been employed in gold-catalyzed reactions, such as:

- Intermolecular [2+2] Cycloaddition : It is used to create functionalized cyclobutenes from terminal arylalkynes and substituted alkenes, showcasing high regioselectivity. This application highlights its versatility beyond palladium catalysis .

Case Study 1: Synthesis of Aryl Ethers

In a study involving the synthesis of aryl ethers, tBuXPhos was paired with palladium catalysts to achieve high yields (up to 95%) of the desired products. The stability and electronic properties of tBuXPhos were critical in facilitating efficient C-O bond formation under mild conditions.

Case Study 2: Development of Functionalized Cyclobutenes

Research demonstrated that using tBuXPhos in gold-catalyzed [2+2] cycloadditions resulted in functionalized cyclobutenes with excellent regioselectivity. The study emphasized the ligand's ability to stabilize the gold catalyst, leading to improved reaction outcomes compared to traditional ligands .

Comparative Data Table

| Application Type | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Palladium-Catalyzed C-O Bond | Aryl Ether Synthesis | Up to 95% | High efficiency with mild conditions |

| Palladium-Catalyzed C-N Bond | Coupling with Sulfinamides | Varies | Effective for diverse substrates |

| Gold-Catalyzed Cycloaddition | [2+2] Cycloaddition | High | Excellent regioselectivity |

作用机制

tert-Butyl XPhos enhances the reactivity of palladium catalysts by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps in cross-coupling reactions. The electron-rich nature of tert-Butyl XPhos increases the electron density on the palladium center, making it more reactive towards aryl halides .

相似化合物的比较

Structural and Electronic Differences

tBuXPhos vs. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

- Substituents: tBuXPhos: Di-tert-butylphosphino group (electron-donating, bulky). XPhos (CAS 564483-18-7): Dicyclohexylphosphino group (less bulky, moderate electron-donating) .

- Catalytic Activity: tBuXPhos exhibits faster catalyst activation and higher turnover frequencies (TOFs) in C–N couplings due to its greater steric bulk, which accelerates oxidative addition steps . XPhos is preferred for substrates sensitive to steric hindrance, such as aryl chlorides, where its moderate bulk balances reactivity and selectivity .

- Stability :

tBuXPhos vs. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

- Backbone Modification :

- Application Scope :

tBuXPhos vs. Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

- Denticity: Xantphos is a bidentate ligand, enabling chelation to metals, whereas tBuXPhos is monodentate.

- Reactivity: Xantphos stabilizes palladium in higher oxidation states, favoring reductive elimination in carbonylative couplings. tBuXPhos, being monodentate, facilitates faster transmetallation in Suzuki-Miyaura reactions .

Performance in Key Reactions

C–N Bond Formation

- tBuXPhos : Achieves >90% yield in arylations of indoles and pyrazoles at room temperature with low Pd loadings (0.1–0.5 mol%) .

- XPhos : Requires higher temperatures (70–100°C) and loadings (1–2 mol%) for similar substrates .

C–O Bond Formation

- tBuXPhos : Effective in Pd-catalyzed methoxylation of bromochalcones (yields: 85–95%) .

- RuPhos: Outperforms in couplings involving phenolic substrates due to its electron-rich diisopropoxy groups .

Gold-Catalyzed [2+2] Cycloadditions

- tBuXPhosAu(MeCN) : Generates cyclobutene derivatives with high regioselectivity (>20:1) due to steric control .

- XPhosAu(MeCN) : Less selective (5:1 ratio) under identical conditions .

Stability and Handling

| Property | tBuXPhos | XPhos | RuPhos |

|---|---|---|---|

| Air Stability | High | Moderate | Moderate |

| Solubility | Soluble in toluene | Soluble in THF | Soluble in DCM |

| Melting Point | 148–151°C | 146–150°C | 135–138°C |

生物活性

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, commonly referred to as tBuXPhos, is a biaryl phosphine ligand known for its significant role in catalysis, particularly in palladium-catalyzed reactions. This compound has garnered attention not only for its catalytic properties but also for its potential biological activities. This article explores the biological activity of tBuXPhos, highlighting its applications, mechanisms, and relevant case studies.

- Molecular Formula: C29H45P

- Molecular Weight: 424.64 g/mol

- CAS Number: 564483-19-8

- Appearance: White to yellow powder

Catalytic Activity

tBuXPhos is primarily recognized for enhancing the reactivity of palladium in cross-coupling reactions. Its electron-rich nature allows for improved rates and selectivity in various organic transformations, including:

- C-O and C-N bond formation : Critical for synthesizing complex organic molecules.

- Tsuji-Trost reactions : Facilitates the substitution of benzylic fluorides.

- Cross-coupling with sulfinamides : Important in medicinal chemistry for developing new pharmaceuticals .

Potential Biological Activity

While tBuXPhos is predominantly used in synthetic chemistry, its biological implications are emerging. Some studies suggest that phosphine ligands can interact with biological systems, potentially influencing cellular processes through:

- Inhibition of enzyme activity : Phosphines have been implicated in modulating enzyme functions, which could lead to therapeutic applications.

- Anticancer properties : Preliminary research indicates that certain phosphine derivatives exhibit cytotoxic effects against cancer cell lines.

Study 1: Anticancer Activity

A study investigated the effects of phosphine ligands on cancer cell proliferation. It was found that tBuXPhos and similar compounds could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. The study highlighted the potential for these ligands to be developed into anticancer agents .

Study 2: Enzyme Inhibition

Research conducted on phosphine ligands demonstrated their ability to inhibit certain enzymes involved in metabolic pathways. For instance, tBuXPhos showed promise in inhibiting g-secretase, an enzyme linked to Alzheimer's disease. This inhibition could pave the way for developing therapeutic strategies targeting neurodegenerative conditions .

The biological activity of tBuXPhos may be attributed to its ability to form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. The electron-rich nature of the ligand allows it to participate in redox reactions, influencing cellular signaling pathways.

Summary of Biological Activities

常见问题

Basic Questions

Q. What methodologies are recommended for synthesizing and purifying 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl?

- Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen or argon). Key steps include ligand-assisted metal coordination and purification via column chromatography or recrystallization using nonpolar solvents. Purity (>97% by GC or titration) is verified through nonaqueous titration or gas chromatography (GC) .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

- Answer :

- NMR Spectroscopy : P NMR is critical for confirming phosphine coordination (e.g., δ ~10–20 ppm for tert-butylphosphine groups). H/C NMR resolves steric environments of isopropyl and biphenyl moieties .

- X-ray Crystallography : Determines steric bulk and bond angles, essential for understanding ligand-metal interactions .

- GC/MS : Validates molecular weight (476.73 g/mol) and purity (>98%) .

Q. What safety protocols and storage conditions are critical for handling this compound?

- Answer : Store under inert gas (argon) at 2–8°C to prevent oxidation. Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Stability data confirm no hazardous decomposition under recommended conditions, but prolonged exposure to moisture or air should be avoided .

Advanced Research Questions

Q. How does the steric and electronic structure of this ligand influence its efficacy in cross-coupling catalysis?

- Answer : The ligand’s bulky tert-butyl and triisopropyl groups create a sterically hindered environment, stabilizing low-coordinate metal centers (e.g., Pd(0)) and accelerating oxidative addition/reductive elimination steps. Electronic effects are probed via Hammett studies or DFT calculations, correlating phosphine donor strength with catalytic turnover .

Q. What experimental strategies address contradictions in reaction yields when using this ligand in diverse catalytic systems?

- Answer :

- Parameter Screening : Optimize solvent polarity (e.g., toluene vs. THF), temperature, and base (e.g., CsCO vs. KPO) to mitigate side reactions.

- Metal Precursor Variation : Test Pd(dba) vs. Pd(OAc) to adjust metal-ligand binding kinetics.

- In Situ Monitoring : Use techniques like ReactIR or P NMR to track ligand-metal coordination stability .

Q. How can researchers investigate the compound’s interactions with biomolecules for applications in biochemical assays?

- Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) with proteins or DNA.

- Fluorescence Quenching : Monitor conformational changes in biomolecules upon ligand interaction.

- Molecular Dynamics Simulations : Model hydrophobic/hydrogen-bonding interactions revealed in .

Q. What advanced techniques validate the compound’s stability under extreme experimental conditions (e.g., high temperature or acidic environments)?

- Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., stability up to 150°C).

- Accelerated Aging Studies : Expose the compound to controlled humidity/heat and analyze degradation via LC-MS.

- pH Titration : Monitor phosphine oxidation to phosphine oxide under acidic conditions using P NMR .

Methodological Considerations

- Data Interpretation : Cross-reference catalytic performance with steric parameters (e.g., percent buried volume, %V) derived from crystallographic data .

- Contradiction Resolution : Replicate experiments using standardized protocols (e.g., inert atmosphere gloveboxes) to isolate variables causing yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。